molecular formula C8H15NO B1490786 6-Oxa-9-azaspiro[3.6]decane CAS No. 1160800-39-4

6-Oxa-9-azaspiro[3.6]decane

Cat. No.: B1490786
CAS No.: 1160800-39-4
M. Wt: 141.21 g/mol
InChI Key: IKMUMIIPTDFAJX-UHFFFAOYSA-N
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Description

6-Oxa-9-azaspiro[3.6]decane (CAS: 1160800-39-4) is a bicyclic spiro compound characterized by a unique spirocyclic architecture where two rings—a six-membered oxa (oxygen-containing) ring and a three-membered aza (nitrogen-containing) ring—share a single atom. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . This compound is of interest in medicinal chemistry and materials science due to its rigid scaffold, which can influence conformational stability and binding interactions.

Properties

IUPAC Name

6-oxa-9-azaspiro[3.6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(3-1)6-9-4-5-10-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMUMIIPTDFAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Oxa-9-azaspiro[3.6]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a critical role in the metabolism of endocannabinoids, which are involved in various physiological processes, including pain regulation and mood stabilization.

Structure and Synthesis

The compound features a unique bicyclic structure where two rings share a single atom, contributing to its pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic framework and subsequent functionalization to enhance biological activity and pharmacokinetic properties .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of FAAH. By inhibiting this enzyme, the compound can increase levels of endocannabinoids, potentially offering therapeutic benefits for conditions such as chronic pain, anxiety, and mood disorders .

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anti-inflammatory effects : The modulation of endocannabinoid levels may reduce inflammatory responses.
  • Analgesic properties : Increased endocannabinoid concentrations can alleviate pain sensations.
  • Potential neuroprotective effects : By influencing neurotransmitter levels, it may protect against neurodegenerative conditions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other spirocyclic compounds that also act as FAAH inhibitors. Below is a comparison table highlighting key features:

Compound NameStructure TypeKey Features
Tert-butyl 3-oxo-6-oxa-9-azaspiro[4.5]decaneSpirocyclicSimilar azaspiro structure; potential FAAH inhibitor
1-Oxa-8-Azaspiro[4.5]decaneSpirocyclicExhibits FAAH inhibition; different ring size
Tert-butyl 2-(3-(tert-butyl)phenyl)-7-Azaspiro[3.5]nonaneSpirocyclicModulates monoacylglycerol lipase; structural diversity
Tert-butyl 6-Oxo-2-Azaspiro[3.3]heptaneSpirocyclicRelated to FAAH inhibition; different functional groups

This comparison underscores the diversity within spirocyclic structures while emphasizing the unique attributes of this compound that may enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition Studies : In vitro assays demonstrated that derivatives of this compound effectively inhibit FAAH activity, leading to increased levels of anandamide, an important endocannabinoid .
  • Animal Models : Preclinical studies using animal models have shown promising results in reducing pain and anxiety behaviors following administration of this compound derivatives .
  • Selectivity Profiles : Research has indicated that modifications to the spirocyclic structure can enhance selectivity for FAAH over other enzymes, reducing potential side effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Heteroatoms

5-Thia-8-azaspiro[3.6]decane hydrochloride (CAS: 1909316-33-1)
  • Structure : Replaces the oxygen atom in the oxa ring with sulfur (thia), forming a spiro[3.6] system with a nitrogen atom.
  • Molecular Weight : 193.74 g/mol (C₈H₁₆ClNS ).
  • Key Differences : The sulfur atom increases molecular weight and may enhance lipophilicity. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical applications .
6,9-Dithiaspiro[3.6]decane (CAS: 69212-22-2)
  • Structure : Contains sulfur atoms in both rings (dithia).
  • Sulfur’s larger atomic size may also affect ring strain and stability .

Analogues with Different Ring Sizes

6-Oxa-9-azaspiro[4.5]decane hydrochloride (CAS: 1321518-38-0)
  • Structure : Features a spiro[4.5] system (five-membered oxa ring and four-membered aza ring).
  • Molecular Weight: 178 g/mol (C₈H₁₆ClNO).
  • Key Differences : The larger aza ring alters conformational flexibility and electronic properties. The hydrochloride salt enhances aqueous solubility, favoring use in biochemical assays .
1,6-Dioxaspiro[4.5]decane
  • Structure : A spiroacetal with two oxygen atoms in a spiro[4.5] system.
  • Commonly found in plant volatile organic compounds (VOCs) with roles in antifungal defense .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability Key Applications
6-Oxa-9-azaspiro[3.6]decane 141.21 Not reported Likely stable Drug discovery
5-Thia-8-azaspiro[3.6]decane HCl 193.74 Polar solvents High (HCl salt) Material science
6-Oxa-9-azaspiro[4.5]decane HCl 178 Aqueous solutions 2–8°C storage Biochemical research
1,6-Dioxaspiro[4.5]decane 156.22 Lipophilic media Volatile Antifungal agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-9-azaspiro[3.6]decane
Reactant of Route 2
6-Oxa-9-azaspiro[3.6]decane

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